Propargyl-C8-amido-PEG2-NHS ester

描述

Contextualization of Bioconjugation in Modern Chemical Biology Research

Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule such as a protein, peptide, or nucleic acid. ontosight.ailumiprobe.com This process is fundamental to numerous applications in modern chemical biology. For instance, in the development of antibody-drug conjugates (ADCs), a potent cytotoxic drug is attached to a monoclonal antibody that specifically targets cancer cells. medchemexpress.com This targeted delivery system aims to maximize the therapeutic effect on malignant cells while minimizing off-target toxicity to healthy tissues. nih.gov

Beyond ADCs, bioconjugation is instrumental in:

Fluorescent Labeling: Attaching fluorescent dyes to proteins or other biomolecules to visualize and track their localization and dynamics within living cells. ontosight.ai

Immunoassays: Developing diagnostic tests like ELISA, where enzymes are conjugated to antibodies to detect the presence of specific antigens. ontosight.ai

Drug Delivery: Improving the pharmacokinetic properties of drugs by linking them to polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation. purepeg.comkoreascience.kr This can enhance solubility, stability, and circulation time in the body. axispharm.comprecisepeg.com

Principles of Chemical Linker Functionality in Targeted Molecular Assemblies

A chemical linker is a bifunctional molecule that contains two reactive ends, allowing it to connect two other molecules. axispharm.com The design of a linker is crucial as it influences several key properties of the resulting bioconjugate. An ideal linker should:

Be stable: It must remain intact in the biological environment until the desired action is required. nih.gov

Maintain functionality: The linker should not interfere with the biological activity of the conjugated molecules.

Possess appropriate length and flexibility: The linker's length can be adjusted to avoid steric hindrance between the conjugated partners. precisepeg.com

Enhance solubility: For hydrophobic molecules, incorporating a hydrophilic linker can improve their solubility in aqueous solutions. axispharm.comprecisepeg.com

Linkers can be broadly categorized based on their reactivity and whether they are cleavable or non-cleavable. The choice between these depends on the specific application. For instance, in some ADC designs, a cleavable linker is used to release the drug payload once the ADC has been internalized by the target cell. biochempeg.com

Overview of Propargyl-C8-amido-PEG2-NHS Ester as a Research Tool

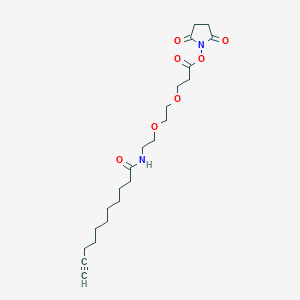

This compound is a heterobifunctional, non-cleavable linker used in bioconjugation, particularly in the synthesis of ADCs. medchemexpress.comaffinanotech.comglpbio.com Its structure is meticulously designed to offer specific functionalities at each end.

| Component | Function |

| Propargyl Group | An alkyne functional group (HC≡C−CH₂−) that participates in "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comaffinanotech.comwikipedia.orgucla.edu This allows for the highly efficient and specific attachment of molecules containing an azide (B81097) group. medchemexpress.comaffinanotech.com |

| C8-amido | A hydrocarbon chain that provides spacing and can influence the hydrophobicity of the linker. |

| PEG2 | A short polyethylene glycol (PEG) spacer containing two ethylene (B1197577) glycol units. PEG linkers are known to enhance water solubility, reduce aggregation, and decrease immunogenicity. purepeg.comkoreascience.kraxispharm.comprecisepeg.combroadpharm.com |

| NHS Ester | An N-hydroxysuccinimide ester is a reactive group that readily forms stable amide bonds with primary amines, such as those found on the lysine (B10760008) residues of proteins and antibodies. ontosight.ailumiprobe.comtaylorandfrancis.comwikipedia.orgbroadpharm.com |

This combination of features makes this compound a versatile tool for researchers. It allows for a two-step conjugation process: first, the NHS ester reacts with an amine-containing biomolecule (like an antibody), and then the terminal alkyne of the propargyl group can be used to attach a second molecule of interest (like a cytotoxic drug) via click chemistry. The non-cleavable nature of the linker ensures the stability of the resulting conjugate in biological systems. medchemexpress.comglpbio.com

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(undec-10-ynoylamino)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O7/c1-2-3-4-5-6-7-8-9-10-19(25)23-14-16-30-18-17-29-15-13-22(28)31-24-20(26)11-12-21(24)27/h1H,3-18H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCLMLMPUVUIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization of Propargyl C8 Amido Peg2 Nhs Ester

Retrosynthetic Analysis and Design Considerations for Propargyl-C8-amido-PEG2-NHS Ester

A retrosynthetic analysis of this compound reveals a modular design that allows for its construction from several key building blocks. The molecule can be logically disconnected at the amide bonds and the ester linkage.

The primary disconnection is at the NHS ester bond, which points to a terminal carboxylic acid as the immediate precursor. This precursor, Propargyl-C8-amido-PEG2-carboxylic acid , constitutes the entire backbone of the linker. This acid is itself a complex molecule formed by the assembly of three distinct fragments:

The Propargyl Moiety: This functional group provides an alkyne handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. medchemexpress.comaffinanotech.com

The C8-amido Moiety: An eight-carbon aliphatic chain (octanedioyl derivative) that acts as a spacer, connected via an amide bond.

The PEG2 Moiety: A short chain of two ethylene (B1197577) glycol units, which imparts hydrophilicity to the linker, improving its aqueous solubility and potentially reducing aggregation of the final conjugate. broadpharm.combiochempeg.com

The synthetic strategy, therefore, involves the sequential coupling of these fragments to build the carboxylic acid precursor, followed by the final activation step to form the NHS ester. The design allows for flexibility, as the length of the alkyl chain and the PEG spacer can be modified to fine-tune the properties of the linker for specific applications.

Detailed Synthetic Pathways for the Propargyl Moiety Integration

The integration of the propargyl group is a critical step in the synthesis. The most common method involves the reaction of propargylamine (B41283) with an activated carboxylic acid. In the context of this specific molecule, the synthesis would likely begin with a C8 dicarboxylic acid, such as suberic acid (octanedioic acid).

A typical pathway would proceed as follows:

Mono-protection of the Diacid: Suberic acid is first converted to a mono-ester, for example, suberic acid monomethyl ester. This protects one of the carboxylic acid groups while leaving the other free for reaction.

Activation and Amidation: The free carboxylic acid group is then activated, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Coupling with Propargylamine: The activated mono-ester is then reacted with propargylamine. The amine's nucleophilic attack on the acyl chloride forms a stable amide bond, yielding methyl 8-(prop-2-yn-1-ylamino)-8-oxooctanoate.

Deprotection: The methyl ester is then hydrolyzed under basic conditions (e.g., using NaOH) to reveal the free carboxylic acid, resulting in the intermediate N-(prop-2-yn-1-yl)octanediamide .

Alternative strategies include the direct alkylation of an amine with propargyl bromide, a method widely used for introducing the propargyl group onto various molecular scaffolds. researchgate.net

Elaboration of Polyethylene (B3416737) Glycol (PEG) Chain Introduction and Functionalization

Polyethylene glycol (PEG) is incorporated to enhance the aqueous solubility and biocompatibility of the linker. biochempeg.com PEGs are typically synthesized via the ring-opening polymerization of ethylene oxide. technologynetworks.com For linker synthesis, pre-fabricated, discrete PEG (dPEG®) units are used to ensure molecular uniformity.

The introduction of the PEG2 unit into the this compound backbone involves using a heterobifunctional PEG building block, such as amino-PEG2-carboxylic acid . The synthesis proceeds by forming another amide bond:

Activation of the Propargyl-C8 Intermediate: The carboxylic acid of the N-(prop-2-yn-1-yl)octanediamide intermediate (prepared as described in 2.2) is activated. Standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) are commonly employed.

Coupling with the PEG Moiety: The activated intermediate is then reacted with the amine group of the amino-PEG2-carboxylic acid building block. This reaction forms the second amide linkage, resulting in the final carboxylic acid precursor, Propargyl-C8-amido-PEG2-carboxylic acid .

This modular approach, using pre-functionalized PEG reagents, is highly efficient and allows for the precise construction of the desired linker structure.

Synthesis and Activation of the N-Hydroxysuccinimide (NHS) Ester Moiety

The final step in the synthesis is the activation of the terminal carboxylic acid to make it reactive towards primary amines. This is achieved by converting it into an N-Hydroxysuccinimide (NHS) ester. NHS esters are widely used in bioconjugation because they react efficiently with primary amines at physiological to slightly basic pH to form stable amide bonds. broadpharm.combroadpharm.comnih.gov

The synthesis of the NHS ester is a well-established procedure:

The precursor, Propargyl-C8-amido-PEG2-carboxylic acid , is dissolved in a suitable anhydrous organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

N-Hydroxysuccinimide (NHS) is added to the solution.

A carbodiimide (B86325) coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is added to facilitate the esterification. amerigoscientific.comthieme-connect.com

The reaction mixture is stirred at room temperature. The carbodiimide activates the carboxylic acid, which is then attacked by the hydroxyl group of the NHS, forming the desired NHS ester and a urea (B33335) byproduct. researchgate.net

The resulting this compound is then purified, typically by chromatography, to remove the urea byproduct and any unreacted starting materials. The final product is a stable, amine-reactive crosslinker ready for use. broadpharm.com

Advanced Spectroscopic and Chromatographic Techniques for Compound Verification

To ensure the successful synthesis and purity of this compound, a combination of advanced analytical techniques is employed.

NMR spectroscopy is the most powerful tool for confirming the chemical structure of the synthesized compound. Both ¹H NMR and ¹³C NMR are used to verify the presence and connectivity of all the molecular fragments.

¹H NMR: The proton NMR spectrum would show characteristic signals for each part of the molecule. Key expected resonances include a triplet for the acetylenic proton of the propargyl group (~2.5 ppm), signals for the methylene (B1212753) protons adjacent to the alkyne (~4.0 ppm), a complex multiplet region for the C8 alkyl chain protons (~1.2-2.2 ppm), a distinct signal for the PEG2 ethylene units (~3.6 ppm), and a singlet for the four equivalent protons of the NHS ring (~2.8 ppm).

¹³C NMR: The carbon NMR spectrum provides further confirmation. It would display signals for the two distinct carbons of the alkyne, the carbons of the C8 chain, the characteristic repeating unit of the PEG spacer, the carbonyl carbons of the amides and the NHS ester, and the methylene carbons of the NHS ring.

The following table summarizes the anticipated ¹H NMR chemical shifts for the key structural motifs of the compound.

| Functional Group | Protons | Predicted Chemical Shift (δ, ppm) |

| Propargyl | Acetylenic C-H | ~2.5 (t) |

| Propargyl | Methylene (-CH₂-) | ~4.0 (d) |

| C8-amido | Aliphatic Chain (-CH₂-)n | ~1.2 - 2.2 (m) |

| PEG2 | Ethylene Glycol (-O-CH₂-CH₂-O-) | ~3.6 (m) |

| NHS Ester | Succinimide Ring (-CH₂-CH₂-) | ~2.8 (s) |

Mass spectrometry is used to confirm the molecular weight of the final product, thereby verifying its elemental composition. Electrospray Ionization (ESI-MS) is typically used for this type of molecule.

Molecular Formula: C₂₂H₃₁N₃O₈

Molecular Weight: 481.50 g/mol

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), which should match the calculated theoretical mass to within a few parts per million (ppm). This provides unambiguous confirmation of the compound's identity and purity. The characteristic isotopic pattern and fragmentation can also be analyzed to further support the structural assignment. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for assessing the purity of this compound. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the identification and quantification of the target compound and any impurities. Given the compound's structure, which includes a hydrophobic C8 chain, a hydrophilic PEG linker, and a reactive NHS ester, reversed-phase HPLC is a commonly employed method for analysis.

The purity of N-hydroxysuccinimide (NHS) esters is crucial as they are sensitive to moisture and can hydrolyze, which would impede their intended use in bioconjugation. d-nb.inforsc.orgresearchgate.net The primary degradation products are the corresponding carboxylic acid and free N-hydroxysuccinimide. rsc.org Therefore, a robust HPLC method must be able to separate the active this compound from these potential impurities.

A typical HPLC setup for a compound of this nature would involve a C8 or C18 reversed-phase column. nih.gov The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile, and an aqueous buffer, which may contain an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the NHS ester and its potential byproducts absorb light in the low UV range (around 220-260 nm). d-nb.inforesearchgate.netnih.gov

While specific, detailed research findings on the HPLC analysis of this compound are not extensively published in peer-reviewed literature, the methodology can be inferred from studies on similar bifunctional linkers. For instance, research on other NHS esters demonstrates the ability of HPLC to separate the active ester from its hydrolyzed acid form. rsc.orgnih.gov In one study analyzing a fluorescent dye NHS ester, HPLC was used to quantify the free NHS impurity, confirming the manufacturer's purity claim. rsc.org Similarly, the stability of an NHS ester derivative was monitored over time by observing the increase of the hydrolyzed acid peak relative to the active ester peak. nih.gov

For this compound, a hypothetical HPLC analysis would aim to resolve peaks corresponding to:

The intact this compound.

The hydrolyzed product, Propargyl-C8-amido-PEG2-acid.

Free N-hydroxysuccinimide (NHS).

The retention time of the main compound would be influenced by the hydrophobic C8 chain and the hydrophilic PEG2 linker. The hydrolyzed acid form would typically elute earlier than the ester under reversed-phase conditions due to its increased polarity.

The following table outlines a representative set of HPLC conditions that could be adapted for the purity assessment of this compound, based on established methods for similar compounds. d-nb.infonih.govnih.gov

| Parameter | Value/Type | Purpose |

| Column | Reversed-Phase C8 or C18, 3-5 µm particle size | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component for eluting hydrophobic compounds. |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 min | Allows for separation of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV Absorbance at 220 nm or 260 nm | Detects the NHS ester and related compounds. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

This table is interactive.

Mechanistic Principles of Propargyl C8 Amido Peg2 Nhs Ester Reactivity in Click Chemistry

Fundamental Reactivity of Terminal Alkynes in Bioconjugation

The terminal alkyne group is the cornerstone of this linker's utility in click chemistry. Alkynes are characterized by a carbon-carbon triple bond with sp-hybridized carbon atoms, resulting in a linear geometry. msu.edu This hybridization makes alkynes more electrophilic than their alkene counterparts. msu.edu

In the context of bioconjugation, the terminal alkyne is considered bioorthogonal. researchgate.netresearchgate.net This means it is largely unreactive with the vast majority of functional groups found in biological systems, such as amines, hydroxyls, and thiols, under physiological conditions. researchgate.netresearchgate.net This inertness prevents non-specific side reactions, ensuring that the alkyne only reacts with its intended partner—typically an azide (B81097)—when the specific catalyst is introduced. researchgate.net This selective reactivity is fundamental to the "click" concept, allowing for clean and high-yield conjugations in complex biological mixtures. acs.org While alkynes can participate in other reactions, such as the Glaser-Hay coupling, their most prominent application in this context is the copper-catalyzed cycloaddition. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-C8-amido-PEG2-NHS Ester

The propargyl group of the linker is specifically designed to participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that epitomizes click chemistry. This reaction forms a stable, five-membered 1,2,3-triazole ring, covalently linking the alkyne-containing molecule to an azide-functionalized partner. nih.govresearchgate.netnih.gov The CuAAC reaction is known for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole isomer), and tolerance to a wide range of functional groups and aqueous conditions. researchgate.netorganic-chemistry.org

The mechanism of CuAAC is significantly more complex than a simple cycloaddition and is critically dependent on the copper(I) catalyst. nih.gov The presence of the catalyst accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org

The catalytic cycle is generally understood to proceed through several key steps:

Formation of Copper Acetylide : The process begins with the coordination of the Cu(I) ion to the terminal alkyne of the propargyl group. nih.gov This coordination significantly increases the acidity of the terminal proton, facilitating its removal in an aqueous medium to form a highly reactive copper(I) acetylide intermediate. nih.gov This step is considered facile and exothermic. nih.gov

Activation and Coordination : The azide-containing molecule is then activated through coordination to the copper acetylide complex. nih.gov The formation of this ternary copper/alkyne/azide complex is often the rate-determining step of the entire reaction. nih.govresearchgate.net

Cycloaddition : Within this complex, the azide undergoes cyclization with the alkyne. This step proceeds via a six-membered copper metallacycle intermediate which then rearranges.

Protonation and Release : The final step is the protonation of the resulting copper-triazolide intermediate, which releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.

Achieving high efficiency in CuAAC, especially in sensitive biological systems, requires careful optimization of reaction components. nih.gov Key factors include the copper source, stabilizing ligands, and other additives.

| Component | Role in Optimization | Research Findings |

| Copper(I) Source | The essential catalyst for the cycloaddition. | The active Cu(I) state is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent. Sodium ascorbate (B8700270) is the most common and convenient choice. nih.govresearchgate.netjenabioscience.com |

| Accelerating Ligands | Stabilize the Cu(I) oxidation state, increase reaction rate, and protect biomolecules. | Water-soluble tris-triazolyl-based ligands (e.g., THPTA) or bathophenanthroline (B157979) are crucial. They prevent copper-mediated generation of reactive oxygen species (ROS) and enhance conjugation efficiency. nih.govresearchgate.net A ligand-to-copper ratio of at least 5:1 is often recommended. nih.govnih.gov |

| Reducing Agent | Generates and maintains the active Cu(I) catalytic state from Cu(II). | Sodium ascorbate is preferred for its effectiveness. nih.govjenabioscience.com However, its oxidation can produce byproducts that may cause unwanted modifications to proteins. nih.govjenabioscience.com |

| Additives | Scavenge harmful byproducts to prevent side reactions. | Aminoguanidine can be added to intercept reactive carbonyl species that arise from ascorbate oxidation, thus protecting proteins from covalent modification or crosslinking. nih.govjenabioscience.com |

| Solvent/pH | Provide a suitable environment for the reaction. | The reaction is highly tolerant, functioning efficiently in a wide pH range (4-12) and in aqueous buffers. organic-chemistry.org Polyethylene (B3416737) glycol (PEG) itself can serve as a solvent and helps protect the Cu(I) catalyst from oxidation. rsc.org |

| Concentration/Temp. | Influence reaction rate and substrate stability. | Typical copper concentrations for bioconjugation are between 50 and 100 µM. nih.govjenabioscience.com Temperature can be increased to accelerate the reaction, provided the biomolecules remain stable. jenabioscience.com |

Amine-Reactive Conjugation via the N-Hydroxysuccinimide (NHS) Ester Functionality

The second functional end of the linker is the N-hydroxysuccinimide (NHS) ester, one of the most widely used reagents for targeting primary amines in biomolecules. creative-proteomics.com This functionality allows for the covalent attachment of the linker to proteins, peptides, or other molecules containing accessible amine groups, most notably the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. thermofisher.comtocris.com

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.comglenresearch.com

Nucleophilic Attack : The non-protonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group. glenresearch.com

Formation of Tetrahedral Intermediate : This attack results in the formation of an unstable, transient tetrahedral intermediate. glenresearch.com

Elimination of Leaving Group : The intermediate collapses, leading to the elimination of N-hydroxysuccinimide (NHS) as a leaving group. glenresearch.com

Formation of Amide Bond : The final product is a highly stable and irreversible amide bond linking the target molecule to the Propargyl-C8-amido-PEG2 moiety. glenresearch.com

This reaction is highly selective for primary amines over other nucleophiles commonly found in proteins. While reactions with thiols or hydroxyls can occur, the resulting thioester and ester bonds are significantly less stable and are susceptible to hydrolysis or displacement by amines. glenresearch.comresearchgate.net

The efficiency of NHS ester conjugation in aqueous and biological environments is critically dependent on several factors.

| Factor | Influence on Reaction | Key Considerations |

| pH | Determines the nucleophilicity of the amine and the stability of the NHS ester. | The optimal pH range is 7.2 to 8.5. thermofisher.com Below pH 7, the amine group is largely protonated (-NH₃⁺) and non-nucleophilic. lumiprobe.com Above pH 9, the rate of hydrolysis of the NHS ester increases dramatically, competing with the desired reaction. thermofisher.comthermofisher.com |

| Hydrolysis | The primary competing side reaction that consumes the NHS ester. | The half-life of an NHS ester in aqueous solution is hours at pH 7 but can drop to minutes at pH 8.6. thermofisher.comthermofisher.com Reactions should be performed promptly, and higher concentrations of the target protein can favor aminolysis over hydrolysis. stallardediting.comacs.org |

| Buffer Composition | The buffer components can interfere with the conjugation reaction. | Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule. thermofisher.comtocris.com Phosphate, borate, HEPES, or carbonate buffers are recommended. thermofisher.comtocris.com |

| Reagent Concentration | Affects the degree of labeling and site selectivity. | While using an excess of the NHS ester can drive the reaction, achieving selective single conjugation with high yield is challenging due to the similar reactivity of multiple surface-exposed lysines. nih.gov |

Exploration of Alternative Click Chemistry Approaches (e.g., Thiol-Yne, Strain-Promoted Azide-Alkyne Cycloaddition)

Beyond the well-established CuAAC, the terminal alkyne of this compound can potentially participate in other click-type reactions, notably the thiol-yne reaction and strain-promoted azide-alkyne cycloaddition (SPAAC). These methods offer the significant advantage of proceeding without the need for a cytotoxic metal catalyst.

The thiol-yne reaction involves the addition of a thiol (-SH) across an alkyne (–C≡C–). axispharm.com This process can be initiated by radicals or facilitated by nucleophilic catalysis.

Radical-Mediated Thiol-Yne Reaction:

The most common pathway for the thiol-yne reaction is a radical-mediated process. acs.org This reaction typically proceeds in two steps:

Mono-addition: A thiyl radical, generated from a thiol by UV irradiation or a radical initiator, adds to the alkyne of the this compound. This forms a vinyl sulfide (B99878) intermediate. axispharm.comacs.org

Di-addition: A second thiyl radical can then add to the newly formed vinyl sulfide, resulting in a dithioether product. acs.org

The reaction generally follows an anti-Markovnikov addition pattern. nih.gov The radical nature of this process, however, can sometimes lead to a lack of specific control, and it may be inhibited by the presence of radical scavengers. nih.gov The reactivity in radical-mediated thiol-yne reactions is influenced by the stability of the radical intermediates. researchgate.net

Nucleophilic Thiol-Yne Michael Addition:

Table 1: Comparison of Thiol-Yne Reaction Mechanisms This table provides a generalized comparison of the two primary mechanisms for the thiol-yne reaction.

| Feature | Radical-Mediated | Nucleophilic Michael Addition |

| Initiation | UV light, radical initiators | Base catalysis |

| Key Intermediate | Vinyl sulfide radical | Thiolate anion |

| Regioselectivity | Typically anti-Markovnikov | Dependent on substrate electronics |

| Potential for Di-addition | High | Generally lower |

| Compatibility | Sensitive to radical scavengers | Sensitive to pH |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that occurs between a strained cycloalkyne and an azide, yielding a stable triazole ring without the need for a copper catalyst. nih.gov The driving force for this reaction is the relief of ring strain in the cycloalkyne. researchgate.net

In the context of this compound, the terminal alkyne is not strained. Therefore, for it to participate in SPAAC, its reaction partner must be a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivative. medchemexpress.com The reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov

The kinetics of SPAAC are primarily dictated by the structure of the strained cycloalkyne. nih.gov However, the electronic nature of the alkyne partner can also play a role. While terminal alkynes like that in this compound are generally less reactive in SPAAC compared to the strained alkynes themselves, the reaction is still highly efficient and widely used in bioconjugation. biochempeg.com Comparative studies have shown that while CuAAC might be faster in some instances, SPAAC offers the significant advantage of being copper-free, which is crucial for in vivo applications. nih.govmdpi.com However, it has been noted that some strained alkynes can exhibit side reactions with thiols, which is a consideration in complex biological media. nih.gov

Table 2: Illustrative Second-Order Rate Constants for SPAAC Reactions This table presents representative kinetic data for the reaction of benzyl (B1604629) azide with various types of alkynes to illustrate the impact of strain on reaction rates. The reactivity of this compound would be analogous to that of a terminal alkyne.

| Alkyne Type | Example Alkyne | Approximate Second-Order Rate Constant (M⁻¹s⁻¹) |

| Strained Cycloalkyne | Bicyclononyne (BCN) | ~0.1 - 1.0 |

| Strained Cycloalkyne | Dibenzocyclooctyne (DIBO) | ~0.3 |

| Less Strained Cycloalkyne | Cyclooctyne | ~0.002 - 0.01 |

| Terminal Alkyne (Unstrained) | (e.g., in this compound) | Requires Cu(I) catalysis for efficient reaction (CuAAC) |

Note: The rate constants are approximate and can vary depending on the specific structures and reaction conditions. The reaction of terminal alkynes with azides in the absence of a catalyst is generally too slow to be considered a practical click reaction. nih.govnih.gov

Advanced Bioconjugation Applications of Propargyl C8 Amido Peg2 Nhs Ester

Site-Specific Bioconjugation Strategies Utilizing Propargyl-C8-amido-PEG2-NHS Ester

The ability to attach a label or another molecule to a specific site on a protein or nucleic acid is crucial for many biological studies. This compound can be employed in strategies aimed at achieving such site-specificity.

Conjugation to Genetically Engineered Proteins and Peptides

Standard labeling of proteins with NHS esters often results in a heterogeneous mixture of products due to the presence of multiple lysine (B10760008) residues on the protein surface. core.ac.uknih.gov To overcome this, researchers can utilize genetic engineering to introduce a uniquely reactive site for conjugation. One strategy involves the incorporation of unnatural amino acids (UAAs) containing a bioorthogonal functional group (e.g., an azide (B81097) or a terminal alkyne) at a specific position in the protein's sequence. researchgate.net

While the NHS ester of this compound reacts with primary amines, achieving site-specificity with this linker on a genetically engineered protein would involve introducing a single, highly reactive amine at a desired location. This could be an unnatural amino acid with an amino group in its side chain, positioned at a site that is not naturally occupied by a lysine.

Another approach to achieve site-specificity involves engineering a protein with an N-terminal cysteine residue. While the NHS ester itself is amine-reactive, it can be transformed into a thioester that can then react specifically with the N-terminal cysteine, a method that has been demonstrated for other NHS esters. nih.govacs.org This allows for a more controlled and site-specific conjugation than would be possible with a protein containing numerous surface-exposed lysines.

Modification of Synthetic Oligonucleotides and Nucleic Acids

This compound is a valuable tool for the modification of synthetic oligonucleotides and nucleic acids. The process typically begins with the synthesis of an oligonucleotide that has been modified to include a primary amine group. acs.org This amine can be introduced at the 5' or 3' terminus, or even at an internal position using a modified phosphoramidite (B1245037) during solid-phase synthesis.

The amino-modified oligonucleotide is then reacted with this compound. The NHS ester end of the linker forms a stable amide bond with the primary amine on the oligonucleotide, thereby attaching the propargyl group. This alkyne-functionalized oligonucleotide is then ready for a subsequent click reaction with a molecule containing an azide group, such as a fluorescent dye, a quencher, or another oligonucleotide. acs.org This two-step strategy is highly efficient and offers a significant advantage over direct coupling of bulky labels during oligonucleotide synthesis.

Development of Fluorescent and Affinity Probes through this compound Conjugation

The dual reactivity of this compound makes it an ideal scaffold for the construction of custom fluorescent and affinity probes.

Strategies for Biomolecule Labeling

The general strategy for creating a fluorescent or affinity probe using this linker involves a two-step process:

Biomolecule "Priming": The biomolecule of interest (e.g., a protein, antibody, or peptide) is first reacted with this compound. creative-biolabs.combroadpharm.com The NHS ester covalently attaches the linker to primary amines on the biomolecule, introducing a terminal alkyne for the next step.

Click Chemistry Ligation: The alkyne-modified biomolecule is then reacted with a reporter molecule that has been functionalized with an azide group. This reporter can be a fluorescent dye (e.g., a rhodamine or cyanine (B1664457) derivative), a biotin (B1667282) molecule for affinity purification, or any other tag of interest. nih.gov The copper-catalyzed click reaction forms a stable triazole linkage, completing the synthesis of the probe. medchemexpress.com

This modular approach is highly advantageous as it allows for the same alkyne-modified biomolecule to be conjugated to a variety of azide-containing reporters, facilitating the generation of a diverse set of probes. A similar strategy using an alkyne-functionalized NHS-ester has been successfully employed in chemoproteomic experiments to map the reactivity of nucleophilic amino acids across the proteome. nih.gov

Applications in Cellular and Subcellular Imaging Research

Fluorescent probes generated using linkers like this compound have significant applications in cellular and subcellular imaging. Once a protein of interest is labeled with a fluorescent dye using the two-step conjugation strategy, the resulting probe can be introduced into cells to visualize the protein's localization and dynamics. nih.govnortheastern.edu

For example, a fluorescently labeled antibody can be used to track its target antigen on the cell surface or after internalization. Similarly, a labeled peptide or small molecule could be used to probe specific cellular compartments or processes. The use of click chemistry in this context is particularly beneficial as the reaction is bioorthogonal, meaning it does not interfere with native cellular processes. nih.gov While the direct use of probes synthesized with this compound in published imaging studies is not yet widespread, the principle has been well-established with other similar reagents. For instance, fluorescent probes of the marine peptide kapakahine have been prepared by reacting the peptide's free amino group with an NHS ester of a fluorescent dye, and these probes have been used to visualize the peptide's localization within cells. mdpi.com

Fabrication of Functionalized Materials and Surfaces via Linker Chemistry

The application of this compound extends beyond the labeling of soluble biomolecules to the functionalization of solid supports, such as nanoparticles, beads, and surfaces for microarrays and biosensors. The NHS ester group can react with surfaces that have been pre-functionalized with primary amines. creative-biolabs.combroadpharm.com This process immobilizes the linker onto the surface, presenting the propargyl group for subsequent reactions.

Once the surface is decorated with alkyne groups, it can be used to capture azide-modified biomolecules via click chemistry. This is a powerful method for creating surfaces with specific biological activities. For instance, a surface could be functionalized with azide-modified peptides, proteins, or oligonucleotides to create a custom microarray for diagnostic or research purposes. This approach offers high control over the density and orientation of the immobilized biomolecules. Research on similar propargyl-PEG-NHS esters has demonstrated their utility in creating functionalized hydrogel composites for applications in microrobotics, highlighting the potential of this class of linkers in materials science. broadpharm.com Furthermore, related PEG-based surface chemistries have been developed to create bioassay surfaces that can be functionalized with biomolecules while resisting non-specific protein and cell adhesion. nih.gov

Propargyl C8 Amido Peg2 Nhs Ester in Antibody Drug Conjugate Adc Research

Design Principles of Antibody-Drug Conjugates Utilizing Non-Cleavable Linkers

Non-cleavable linkers are designed to remain intact throughout systemic circulation, releasing the cytotoxic payload only after the ADC is internalized by the target cancer cell and the antibody component is degraded within the lysosome. youtube.com This design principle offers a distinct advantage in terms of plasma stability, minimizing the premature release of the potent payload that could lead to off-target toxicity. youtube.com

The fundamental rationale for employing non-cleavable linkers hinges on several key aspects:

Enhanced Stability: By lacking a specific chemical or enzymatic cleavage site, non-cleavable linkers are less susceptible to degradation in the bloodstream. nih.gov This increased stability ensures that the cytotoxic drug remains attached to the antibody until it reaches the intended target cell. youtube.com

Mechanism of Action: The release of the drug from an ADC with a non-cleavable linker is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell. nih.gov This process results in the liberation of the drug still attached to the linker and a single amino acid residue. For the ADC to be effective, this drug-linker-amino acid complex must retain its cytotoxic activity.

Reduced "Bystander Effect": Unlike some cleavable linkers that can release membrane-permeable drugs in the tumor microenvironment to kill neighboring antigen-negative cells, non-cleavable linkers generally limit the cytotoxic effect to the antigen-expressing target cell. This is because the released payload, being charged and less permeable, is largely retained within the cell.

Improved Therapeutic Window: The high stability and target-specific release mechanism of non-cleavable linkers can contribute to a wider therapeutic window, potentially allowing for higher doses to be administered with a more favorable safety profile.

The design of ADCs with non-cleavable linkers requires careful consideration of the payload's properties. The cytotoxic drug must be potent enough to exert its effect even when encumbered by the linker and an amino acid remnant.

Strategies for Stable Attachment of Cytotoxic Payloads to Antibodies via the Propargyl-C8-amido-PEG2-NHS Ester Linker

The this compound is a heterobifunctional linker, meaning it possesses two different reactive groups that allow for a two-step conjugation process. medchemexpress.comaffinanotech.com This facilitates the stable attachment of a cytotoxic payload to an antibody.

The primary strategy involves the following steps:

Reaction with the Payload: The first step is the reaction of the linker with the cytotoxic payload. The specific functional group on the payload that reacts with the linker will depend on the payload's chemical structure.

Activation and Conjugation to the Antibody: The N-hydroxysuccinimide (NHS) ester end of the linker is a highly reactive group that specifically targets primary amines, such as the side chain of lysine (B10760008) residues on the surface of the antibody. broadpharm.com This reaction forms a stable amide bond, covalently linking the payload-linker complex to the antibody.

Click Chemistry for Payload Attachment: The propargyl group (an alkyne) on the other end of the linker is a key feature that enables the use of "click chemistry". medchemexpress.comaffinanotech.com Specifically, it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified cytotoxic payload. medchemexpress.comaffinanotech.com This reaction is highly efficient, specific, and occurs under mild conditions, making it an attractive method for attaching the drug to the linker either before or after the linker is attached to the antibody.

Influence of PEG Linker Length on ADC Stability and Pharmacokinetic Properties in Pre-Clinical Models

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer within the linker, such as the PEG2 unit in this compound, can significantly impact the physicochemical and pharmacological properties of an ADC. rsc.orgadcreview.com

Key influences of PEG linker length include:

Solubility and Aggregation: Hydrophobic payloads can increase the propensity of ADCs to aggregate. Incorporating hydrophilic PEG units can mitigate this issue, improving the solubility and stability of the ADC. rsc.orgadcreview.comresearchgate.net Even short PEG spacers can be effective in preventing aggregation. rsc.org

Pharmacokinetics: The length of the PEG chain can influence the ADC's circulation half-life. nih.gov Longer PEG chains have been shown to prolong the half-life of some protein drugs. nih.gov However, there is a trade-off, as excessively long PEG chains can sometimes negatively impact the cytotoxic activity of the payload. nih.gov Studies have shown that optimizing the PEG linker length is crucial for balancing improved pharmacokinetics with retained potency. rsc.orgnih.gov

Conjugation Efficiency: The length of the PEG spacer can also affect the efficiency of the conjugation reaction and the resulting drug-to-antibody ratio (DAR). rsc.org For sterically hindered conjugation sites on an antibody, a longer PEG linker may improve accessibility and lead to a higher DAR. Conversely, for easily accessible sites, the linker length may have a minimal effect. rsc.org

In Vivo Efficacy: Pre-clinical studies have demonstrated that the length of the PEG linker can directly impact the anti-tumor efficacy of an ADC. nih.gov Finding the optimal PEG length is a key aspect of ADC design to maximize therapeutic benefit. nih.gov For instance, one study found that a 10 kDa PEG chain, despite slightly reducing in vitro cytotoxicity, led to a more significant tumor growth inhibition in a preclinical model due to its extended circulation half-life. nih.gov

| Property | Influence of PEG Linker | Research Findings |

|---|---|---|

| Solubility | Increases solubility and reduces aggregation. | Hydrophilic PEG linkers can overcome issues associated with hydrophobic payloads, improving the overall stability of the ADC. adcreview.comresearchgate.net |

| Pharmacokinetics | Can prolong circulation half-life. | Longer PEG chains have been shown to increase the half-life of ADCs, but an optimal length must be determined to avoid compromising cytotoxic activity. nih.gov |

| Conjugation Efficiency | Can influence the drug-to-antibody ratio (DAR). | The effect of PEG length on DAR can vary depending on the accessibility of the conjugation site on the antibody. rsc.org |

| In Vivo Efficacy | Directly impacts anti-tumor activity. | Optimizing PEG linker length is crucial for maximizing the therapeutic effect of the ADC in preclinical models. nih.gov |

Methodologies for Assessing ADC Conjugation Efficiency and Homogeneity

Ensuring the quality, consistency, and efficacy of an ADC requires rigorous analytical characterization. Several methodologies are employed to assess the efficiency of the conjugation process and the homogeneity of the resulting ADC product. nih.gov

Key analytical techniques include:

UV/Vis Spectroscopy: This is a relatively simple and widely used technique to determine the drug-to-antibody ratio (DAR), a critical quality attribute of an ADC. nih.govcreative-proteomics.com By measuring the absorbance at wavelengths specific to the antibody and the payload, the average number of drug molecules conjugated to each antibody can be calculated.

Chromatographic Methods:

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is used to assess the aggregation and fragmentation of the ADC. proteogenix.science

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the distribution of different drug-loaded species within an ADC preparation. creative-proteomics.com It separates molecules based on their hydrophobicity, allowing for the quantification of antibodies with varying numbers of conjugated drugs (e.g., DAR 0, 2, 4, etc.).

Mass Spectrometry (MS):

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and specific technique used to determine the molecular weight of the intact ADC and its subunits. proteogenix.science This provides precise information about the DAR and can help identify the location of conjugation.

Peptide Mapping: This technique involves digesting the ADC into smaller peptides, which are then analyzed by LC-MS to pinpoint the exact amino acid residues that have been conjugated.

Electrophoresis:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE separates proteins based on their molecular weight and can be used to visualize the successful conjugation of the drug-linker to the antibody. nih.gov

| Technique | Purpose | Information Obtained |

|---|---|---|

| UV/Vis Spectroscopy | Determine Drug-to-Antibody Ratio (DAR). | Average number of drugs per antibody. nih.govcreative-proteomics.com |

| Size-Exclusion Chromatography (SEC) | Assess aggregation and fragmentation. | Purity and integrity of the ADC. proteogenix.science |

| Hydrophobic Interaction Chromatography (HIC) | Determine DAR distribution. | Quantification of different drug-loaded species. creative-proteomics.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm molecular weight and DAR. | Precise mass of the ADC and its components. proteogenix.science |

Comparative Analysis of this compound with Other ADC Linker Chemistries

The choice of linker is a critical decision in ADC design, and this compound possesses a unique combination of features that can be compared to other common linker chemistries.

Comparison with Cleavable Linkers:

Hydrazone Linkers: These linkers are designed to be cleaved in the acidic environment of endosomes and lysosomes. nih.gov While this allows for intracellular drug release, they can sometimes exhibit instability in circulation, leading to premature drug release. adcreview.com In contrast, the non-cleavable nature of the propargyl-amido linker offers superior plasma stability.

Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm. nih.gov Like hydrazone linkers, they can be susceptible to premature cleavage in the bloodstream. The propargyl-amido linker's stability provides a more controlled release profile.

Peptide Linkers (e.g., Val-Cit): These linkers are cleaved by specific lysosomal proteases like Cathepsin B. nih.gov They generally offer good plasma stability but rely on the presence and activity of the target enzyme for drug release. The propargyl-amido linker's release mechanism is independent of specific enzyme activity, relying instead on complete antibody degradation.

Comparison with Other Non-Cleavable Linkers:

Thioether Linkers (e.g., from SMCC): Maleimide-based linkers like SMCC react with native or engineered cysteine residues on the antibody to form a thioether bond. While this is a stable linkage, maleimide (B117702) chemistry can sometimes be prone to side reactions and instability. adcreview.com The NHS ester chemistry of the propargyl linker offers a reliable method for conjugation to lysine residues.

The inclusion of the propargyl group for click chemistry provides an orthogonal and highly efficient conjugation strategy that is a key advantage of this particular linker. Furthermore, the PEG2 spacer contributes to improved physicochemical properties, which is a feature that can be incorporated into various linker types but is integral to the design of this compound. rsc.orgadcreview.com

Methodological and Analytical Considerations in Research with Propargyl C8 Amido Peg2 Nhs Ester

Experimental Design for Optimizing Bioconjugation Reactions

The successful conjugation of Propargyl-C8-amido-PEG2-NHS ester to a biomolecule, such as a monoclonal antibody (mAb), requires a systematic approach to optimize the reaction conditions. The primary goal is to achieve a desired drug-to-antibody ratio (DAR) while minimizing side reactions like aggregation and preserving the biological activity of the antibody. nih.gov

Key parameters to consider in the experimental design include:

Molar Ratio of Linker to Biomolecule: The stoichiometry of the linker to the biomolecule is a critical factor influencing the DAR. nih.gov A range of molar ratios should be investigated to identify the optimal balance between conjugation efficiency and the risk of over-modification, which can lead to protein aggregation and loss of function.

Reaction pH: The NHS ester moiety reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond. This reaction is pH-dependent, with optimal rates typically observed between pH 7 and 9. broadpharm.com A pH screening study is essential to determine the ideal condition that favors the desired reaction while minimizing hydrolysis of the NHS ester.

Reaction Time and Temperature: The kinetics of the conjugation reaction are influenced by both time and temperature. Pilot experiments should be conducted to establish a time course for the reaction, allowing for the determination of the point at which the desired level of conjugation is reached without significant product degradation. Temperatures are typically kept mild (e.g., 4°C to room temperature) to maintain the integrity of the biomolecule.

Buffer Composition: The choice of buffer can impact the reaction efficiency and the stability of the reactants. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the target biomolecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used.

Co-solvents: Due to the hydrophobic nature of many payloads that are subsequently attached to the propargyl group, a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) may be required to ensure the solubility of the linker-payload construct. The percentage of co-solvent must be optimized to maximize solubility without denaturing the biomolecule.

A design of experiments (DoE) approach can be a powerful tool to systematically investigate the interplay of these parameters and efficiently identify the optimal reaction conditions.

Quantitative Analysis of Conjugation Yields and Product Purity

Following the bioconjugation reaction, a comprehensive analytical workflow is crucial to quantify the conjugation yield, determine the purity of the product, and characterize its key attributes.

Advanced Chromatographic Techniques for Product Separation and Quantification

Chromatography is an indispensable tool for the analysis of bioconjugates. chromatographyonline.com Several techniques are employed to separate the desired conjugate from unreacted biomolecules, excess linker, and potential aggregates.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is primarily used to assess the level of aggregation in the conjugate preparation and to remove excess, unreacted linker. chromatographyonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another technique that separates based on hydrophobicity and is often used for analyzing smaller fragments of the conjugate after enzymatic digestion, which can help in identifying the specific sites of conjugation.

Table 1: Comparison of Chromatographic Techniques for this compound Conjugate Analysis

| Technique | Principle | Primary Application | Information Obtained |

|---|---|---|---|

| Size-Exclusion Chromatography (SEC) | Separation by size | Aggregate and excess linker removal | Purity, presence of aggregates |

| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | DAR determination | DAR distribution, product heterogeneity |

| Reversed-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Fragment analysis | Conjugation site analysis |

| Ion-Exchange Chromatography (IEX) | Separation by charge | Purity assessment | Separation of charged variants |

Spectrophotometric and Fluorometric Assays for Conjugate Concentration Determination

Simple and rapid spectroscopic methods are essential for determining the concentration of the bioconjugate and for calculating the average DAR.

UV/Vis Spectroscopy: This is a widely used method to determine the protein concentration and the average DAR. nih.govspringernature.com By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the conjugated payload), and using the known extinction coefficients of the antibody and the payload, the concentrations of each component can be determined, allowing for the calculation of the DAR. nih.govresearchgate.net

Fluorometric Assays: If the payload attached to the propargyl group is fluorescent, or if a fluorescent tag is used, fluorometry can provide a highly sensitive method for quantifying the amount of conjugated payload.

The combination of chromatographic and spectroscopic techniques provides a comprehensive picture of the conjugation yield and product purity.

Assessment of Linker Stability and Integrity in in vitro Biological Systems

In Vitro Plasma Stability Assays: To evaluate the stability of the conjugate, it is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C for a defined period. creative-biolabs.com At various time points, samples are analyzed to quantify the amount of intact conjugate and any released payload. acs.org This can be achieved by techniques such as ELISA to measure the concentration of conjugated antibody and LC-MS to detect the free payload. creative-biolabs.comsterlingpharmasolutions.com

Table 2: Representative Data from an In Vitro Plasma Stability Assay

| Time (days) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 98.5 | 97.2 |

| 3 | 96.1 | 93.5 |

| 7 | 92.3 | 88.1 |

This table presents illustrative data and is not based on specific experimental results for this compound.

Scalability of Synthetic and Bioconjugation Processes for Research Applications

For a linker to be broadly useful in research, the synthetic route to the linker itself and the subsequent bioconjugation process must be scalable to produce sufficient quantities of the final conjugate for in-depth studies.

Synthesis of this compound: The synthetic pathway to produce the linker should be efficient and amenable to producing gram-scale quantities for research purposes. The purification of the final linker product is critical to ensure high purity and batch-to-batch consistency.

Scalability of Bioconjugation: The optimized conjugation conditions developed at the small scale must be transferable to larger reaction volumes. This involves considerations such as mixing efficiency, temperature control, and the method of purification (e.g., transitioning from spin columns to larger chromatography columns). The development of a robust and scalable process is essential for advancing a promising ADC candidate from early-stage research to further development. nih.govacsgcipr.org The use of PEG linkers, such as the PEG2 unit in this compound, can help to improve the solubility and reduce aggregation of the ADC, which are beneficial properties for process scalability. sigmaaldrich.com

Emerging Research Directions and Future Perspectives for Propargyl C8 Amido Peg2 Nhs Ester

Integration of Propargyl-C8-amido-PEG2-NHS Ester in Advanced Molecular Probe Development

The development of advanced molecular probes for diagnostics, imaging, and therapeutics relies on the precise and stable assembly of multiple functional components. This compound is integral to this process due to its defined, dual-reactivity. The NHS ester group readily reacts with primary aliphatic amines, such as those on the surface of proteins or amine-modified oligonucleotides, to form a highly stable amide bond. glenresearch.com This serves as the anchor point for attaching the linker to a targeting moiety, like an antibody.

The true versatility of the linker emerges from its terminal propargyl group. This alkyne handle is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.commedchemexpress.com This bioorthogonal reaction allows for the efficient and specific attachment of a second molecule containing an azide (B81097) group, such as a fluorescent dye, a quenching agent, a chelating agent for radiolabeling, or a cytotoxic drug payload. medchemexpress.commedchemexpress.com

This modular approach is particularly valuable in the construction of antibody-drug conjugates (ADCs), where the linker connects a tumor-targeting antibody to a potent therapeutic agent. medchemexpress.commedchemexpress.comglpbio.com The non-cleavable nature of the this compound ensures that the payload remains attached to the antibody until the entire conjugate is internalized and degraded within the target cell. glpbio.comaffinanotech.com The defined structure of the linker, including the PEG and C8 components, helps to control the spatial orientation and solubility of the final probe, which is critical for its biological function.

Table 1: Functional Components for Molecular Probe Assembly

| Component | Reactive Partner | Resulting Linkage | Purpose in Probe Development |

|---|---|---|---|

| NHS Ester | Primary Amine (-NH₂) | Amide Bond | Covalent attachment to targeting biomolecules (e.g., antibodies, proteins). glenresearch.com |

| Propargyl (Alkyne) | Azide (-N₃) | Triazole Ring (via CuAAC) | Bioorthogonal attachment of reporter or payload molecules (e.g., fluorophores, drugs). medchemexpress.commedchemexpress.com |

Potential Applications in Proteomics and Chemical Proteomics Research

In the fields of proteomics and chemical proteomics, this compound serves as a powerful crosslinking reagent for identifying and characterizing proteins. Its application enables the covalent labeling of proteins for subsequent enrichment, identification, and quantification.

The process typically involves two steps:

Protein Labeling: The NHS ester end of the linker is used to covalently modify proteins by reacting with the primary amine groups found on lysine (B10760008) residues and the N-terminus of polypeptide chains. glenresearch.combroadpharm.com This reaction is generally performed in a buffered aqueous solution at a pH between 7 and 9. glenresearch.comnih.gov

Bioorthogonal Functionalization: After labeling, the entire proteome is tagged with a propargyl handle. This handle can then be reacted with an azide-functionalized reporter tag via CuAAC. medchemexpress.com Common tags include:

Biotin-azide: For the enrichment of labeled proteins using streptavidin-coated beads.

Fluorophore-azide: For the visualization and quantification of labeled proteins in gels or via fluorescence microscopy.

This two-step strategy is central to activity-based protein profiling (ABPP) and other chemical proteomics workflows designed to map protein-small molecule interactions, identify enzyme substrates, or profile changes in protein expression and modification across different cellular states. The hydrophilic PEG spacer can help to maintain the solubility of the labeled proteins during the experimental workflow. broadpharm.com

Table 2: Role of Linker Termini in Proteomics Workflows

| Linker Terminus | Function | Proteomics Application |

|---|---|---|

| NHS Ester | Amine-reactive handle | Covalently labels proteins on lysine residues or N-termini. broadpharm.com |

| Propargyl Group | Click chemistry handle | Allows for the attachment of biotin (B1667282) (for affinity purification) or fluorophores (for detection) post-labeling. medchemexpress.commedchemexpress.com |

Rational Design of Next-Generation Linkers Incorporating Features of this compound

The structure of this compound provides a blueprint for the rational design of next-generation chemical linkers with tailored properties. By systematically modifying each of its constituent parts, new linkers can be developed to meet specific challenges in bioconjugation, drug delivery, and diagnostics.

Key features and potential modifications include:

Reactive Groups: While the NHS ester and propargyl group are highly effective, they can be substituted to alter reactivity or reaction conditions. For example, the NHS ester could be replaced with a sulfonyl chloride for different amine reactivity profiles, or the propargyl group could be swapped for a strained alkyne (e.g., DBCO) to enable copper-free click chemistry, which is advantageous for in vivo applications.

PEG Spacer: The two-unit PEG chain enhances aqueous solubility and provides flexibility. broadpharm.comaxispharm.com The length of the PEG chain is a critical design parameter. Increasing the number of PEG units can further improve solubility and influence the pharmacokinetic properties of the final conjugate, while shorter chains may be desirable where a more rigid connection is needed. A variety of Propargyl-PEG-NHS ester linkers with different PEG lengths are available for such optimization. broadpharm.com

Table 3: Design Considerations for Next-Generation Linkers

| Structural Feature | Function | Potential Modifications | Desired Outcome |

|---|---|---|---|

| NHS Ester | Amine Reactivity | Replace with other amine-reactive groups (e.g., isothiocyanates). | Alter reaction kinetics or specificity. |

| Propargyl Group | Bioorthogonal Handle | Substitute with DBCO, Tetrazine, or TCO for copper-free reactions. axispharm.com | Enable in vivo conjugation; improve reaction efficiency. |

| PEG2 Spacer | Solubility, Flexibility | Vary PEG unit number (e.g., PEG4, PEG8). broadpharm.com | Modulate solubility, hydrodynamic radius, and pharmacokinetics. |

| C8-amido Chain | Spacing, Rigidity | Alter alkyl chain length; introduce cleavable sites. | Fine-tune distance between conjugates; create stimulus-responsive probes. |

Computational Modeling and Simulation Approaches for Predicting Linker Behavior and Conjugation Outcomes

The efficiency of bioconjugation reactions involving linkers like this compound is paramount for producing homogeneous and effective products. Computational modeling and simulation are emerging as indispensable tools for predicting and optimizing these reactions, thereby reducing experimental costs and time.

Numerical models can be developed to simulate the kinetics of the NHS ester conjugation reaction. nih.gov These models can account for key experimental parameters such as the concentrations of the reactants (the amine-containing molecule and the NHS ester linker), pH, and reaction time. nih.govnih.gov For instance, simulations can predict the time required to achieve complete conjugation under various conditions, helping researchers to design optimal protocols that maximize yield while minimizing potential side reactions or degradation of sensitive biomolecules. nih.gov

One study on NHS ester conjugation kinetics demonstrated a nearly exponential reduction in the required process time by increasing the concentration of the coupling reagents. nih.gov The model predicted that for a specific system, increasing the concentration from 0.1 mM to 100 mM could decrease the conjugation time from over 600 minutes to just 11 minutes. nih.gov Such predictive power allows for the in-silico screening of reaction conditions before undertaking complex and costly experiments. Furthermore, these models can be adapted to microfluidic systems, predicting how factors like flow velocity can enhance the speed of the conjugation process. nih.gov By simulating the interplay between reaction kinetics and mass transport, these computational approaches provide deep insights into the bioconjugation process, paving the way for more controlled and efficient synthesis of complex molecular architectures.

Table 4: Simulated Impact of Reagent Concentration on Conjugation Time

| EDC Concentration (mM) | Predicted Conjugation Completion Time (min) |

|---|---|

| 0.1 | 605 |

| 5.0 | 63 |

| 100 | 11 |

This data is based on a simulation of a general NHS ester conjugation system and illustrates the predictive power of computational models. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used to activate carboxyl groups for reaction with NHS, and its concentration is a key parameter in such models. nih.gov

常见问题

Basic: What structural features of Propargyl-C8-amido-PEG2-NHS ester make it suitable for bioconjugation?

Answer:

The compound contains three critical functional groups:

- NHS ester : Reacts with primary amines (-NH₂) on proteins, peptides, or other amine-containing biomolecules to form stable amide bonds .

- Propargyl group : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry, allowing orthogonal conjugation with azide-modified molecules .

- PEG2 spacer : Enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility of conjugated complexes .

Key Data:

| Feature | Role | Reference |

|---|---|---|

| NHS ester | Amine-specific covalent coupling | |

| Propargyl | Click chemistry compatibility | |

| C8-amido | Hydrophobic anchor for membrane interactions |

Advanced: How can researchers optimize reaction efficiency when conjugating this compound to antibodies?

Answer:

Optimization involves:

- pH control : NHS ester reactivity is highest at pH 7.5–8.5. Use borate or phosphate buffers to maintain this range .

- Molar ratio : A 5–10:1 (linker:antibody) ratio balances conjugation efficiency with minimal aggregation .

- Temperature : Perform reactions at 4°C to minimize hydrolysis of the NHS ester while preserving antibody stability .

- Post-reaction analysis : Use SDS-PAGE or size-exclusion chromatography (SEC) to confirm conjugation and detect aggregates. MALDI-TOF quantifies the degree of labeling (DoL) .

Common Pitfalls:

- Hydrolysis of NHS ester in aqueous buffers >2 hours. Prepare fresh solutions and limit reaction time .

- Copper-induced antibody denaturation in click chemistry. Use copper-chelating agents (e.g., THPTA) or strain-promoted azide-alkyne cycloaddition (SPAAC) for metal-free reactions .

Basic: What analytical methods are recommended to confirm successful conjugation?

Answer:

- HPLC : Reverse-phase chromatography distinguishes conjugated vs. unconjugated species via retention time shifts .

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS detects mass shifts corresponding to linker addition (Δ ~438.5 Da per modification) .

- UV-Vis spectroscopy : Quantify NHS ester consumption by monitoring absorbance at 260 nm (loss of NHS group) .

Advanced: How do researchers address solubility challenges during conjugation with hydrophobic C8-amido chains?

Answer:

- Buffer selection : Use PBS with 10–20% DMSO or glycerol to solubilize the hydrophobic C8-amido moiety .

- Stepwise conjugation : First conjugate the NHS ester to the protein, then perform click chemistry in a separate step to avoid precipitation .

- Dynamic light scattering (DLS) : Monitor particle size during reaction to detect aggregation early .

Data Interpretation Example:

| Condition | Aggregation (nm) | Conjugation Efficiency (%) |

|---|---|---|

| PBS only | 150 ± 20 | 40 |

| PBS + 10% DMSO | 25 ± 5 | 85 |

Basic: What are the storage and handling requirements for this compound?

Answer:

- Storage : Store desiccated at -20°C to prevent hydrolysis. Avoid freeze-thaw cycles .

- Handling : Reconstitute in anhydrous DMF or DMSO immediately before use. Limit exposure to humidity .

Advanced: How can researchers validate the stability of ADC conjugates synthesized with this linker?

Answer:

- In vitro stability : Incubate conjugates in human serum at 37°C for 7 days. Analyze via SEC-HPLC for degradation products .

- Pharmacokinetic studies : Compare plasma half-life of conjugated vs. unconjugated antibodies in murine models to assess linker stability .

- LC-MS/MS : Identify cleavage products (e.g., free drug) to quantify linker robustness .

Example Stability Data:

| Time (days) | % Intact Conjugate |

|---|---|

| 0 | 100 |

| 7 | 92 ± 3 |

Basic: What is the role of the C8-amido group in ADC design?

Answer:

The C8-amido chain:

- Enhances membrane permeability for intracellular drug delivery.

- Provides moderate hydrophobicity to balance solubility and cellular uptake .

Advanced: How to troubleshoot low conjugation yields in NHS ester reactions?

Answer:

- Amine availability : Ensure target proteins have accessible lysines (e.g., denature with 6 M guanidine HCl if necessary) .

- Competing nucleophiles : Avoid Tris or amine-containing buffers. Dialyze into PBS or HEPES before reaction .

- Quantify NHS activation : Use Ellman’s assay to confirm free thiols (if present) do not compete with amines .

Basic: Which research applications are most suited for this linker?

Answer:

- Antibody-drug conjugates (ADCs) : Non-cleavable linkers for stable payload delivery .

- Protein-PROTAC conjugates : Enable targeted protein degradation .

- Surface functionalization : Modify nanoparticles or hydrogels for click chemistry-based assembly .

Advanced: What computational tools can predict the pharmacokinetic impact of PEG2 spacer length?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。